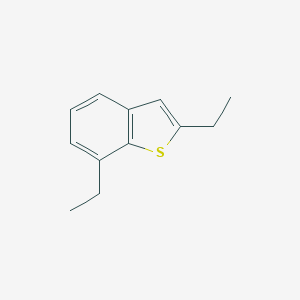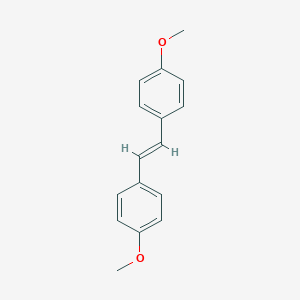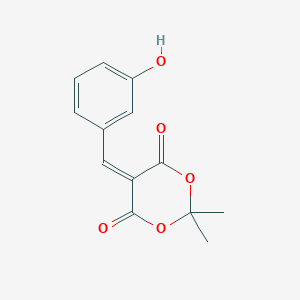
5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
説明
The compound 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a derivative of Meldrum's acid and is part of a family of axially chiral alkenes known for their interesting chemical and physical properties. These compounds have been synthesized and characterized using various techniques, including single crystal X-ray diffraction and DFT studies .
Synthesis Analysis
The synthesis of 5-alkylidene-1,3-dioxane-4,6-diones, including the 5-(3-Hydroxybenzylidene) derivative, typically involves the Knoevenagel condensation reaction. This reaction can be self-catalyzed and performed in water, using Meldrum’s acid and formylphenoxyaliphatic acids, leading to the formation of novel compounds arranged in dimer form through intermolecular hydrogen bonding . The general synthetic route to these compounds has been explored, and their conformational issues and binding properties, such as with platinum, have been discussed .
Molecular Structure Analysis
The molecular structure of 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been determined using single crystal X-ray diffraction. The crystal packing exhibits intermolecular interactions such as O-H...O, C-H...O, and π-π interactions, which assemble the molecules into a three-dimensional architecture . The 1,3-dioxane ring in these compounds can adopt different conformations, contributing to the stability and reactivity of the molecules .
Chemical Reactions Analysis
These compounds are reactive and can participate in various chemical reactions. For example, they can undergo partial kinetic resolution upon reaction with cysteine, indicating that they exist as stable enantiomers . Additionally, they can be trapped as dimers or react through Diels-Alder reactions to give polycyclic 1,4-benzoquinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones have been extensively studied. These compounds have shown DPPH radical scavenging activity and cytotoxicity against certain cancer cell lines, indicating potential medicinal applications . The optimized molecular structure, natural bond orbital analysis, electrostatic potential map, HOMO-LUMO energies, and other molecular properties have been studied using DFT techniques, providing insights into their electronic properties .
特性
IUPAC Name |
5-[(3-hydroxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-13(2)17-11(15)10(12(16)18-13)7-8-4-3-5-9(14)6-8/h3-7,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLVJNFWTMYFRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC(=CC=C2)O)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345541 | |
| Record name | 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
CAS RN |
15795-58-1 | |
| Record name | 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B100867.png)
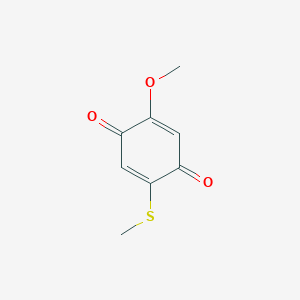
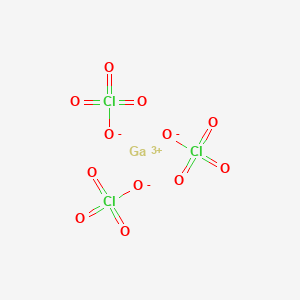
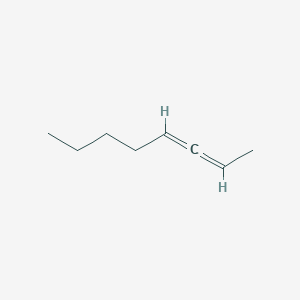
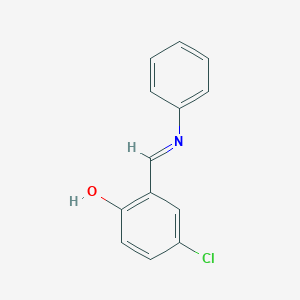
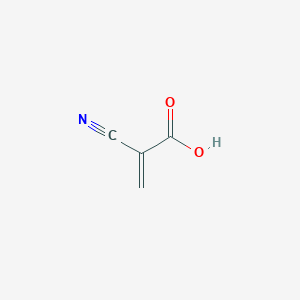
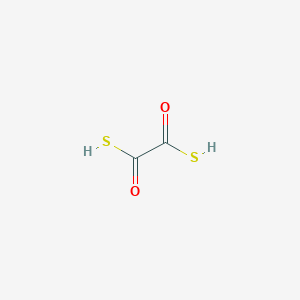
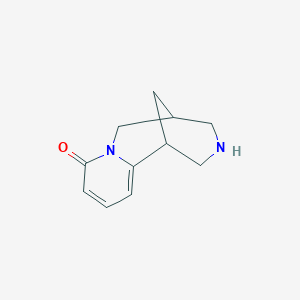
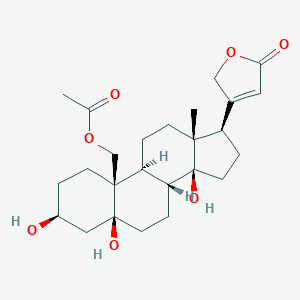
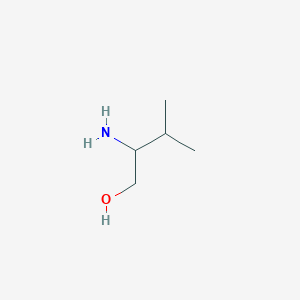
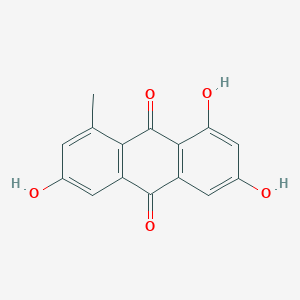
![[(p-Nitrophenyl)seleno]acetic acid](/img/structure/B100884.png)
